2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid is a complex organic compound with a molecular weight of 415.45 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring, a pyrimidine ring, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrrolidine derivative, which is then coupled with a pyrimidine carboxylic acid derivative under specific reaction conditions. The Fmoc group is introduced to protect the amine functionality during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing selective reactions at other sites. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)pyrimidine-5-carboxylic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
®-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid: Contains an acetic acid group instead of a pyrimidine carboxylic acid.
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Features a butanoic acid backbone.
Uniqueness
The uniqueness of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid lies in its combination of a pyrrolidine ring and a pyrimidine ring, along with the Fmoc protecting group. This structure provides specific reactivity and binding properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c28-23(29)15-12-25-22(26-13-15)21-10-5-11-27(21)24(30)31-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-13,20-21H,5,10-11,14H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBDDJDAKKPAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC=C(C=N5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155855-74-4 |
Source
|
Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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